molecular formula C15H22N2O6 B107673 ニプラジロール CAS No. 81486-22-8

ニプラジロール

カタログ番号: B107673
CAS番号: 81486-22-8
分子量: 326.34 g/mol
InChIキー: OMCPLEZZPVJJIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ニプラジロールは、β遮断薬と一酸化窒素供与体として二重の作用を持つ合成化合物です。 主に血管拡張作用により、心臓血管疾患と緑内障の治療に使用されています ニプラジロールの化学式はC₁₅H₂₂N₂O₆、分子量は326.35 g/molです .

2. 製法

合成ルートと反応条件: ニプラジロールは、(3R)-または(3S)-3,4-ジヒドロ-8-ヒドロキシ-3-ニトロキシ-2H-1-ベンゾピランから、グリシジル化とアミノ化により合成できます 。 このプロセスには、以下の手順が含まれます。

工業生産方法: ニプラジロールの工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。 このプロセスには、最終製品の高収率と純度を確保するために、反応条件を厳密に制御することが含まれます .

科学的研究の応用

ニプラジロールは、さまざまな科学研究で応用されています。

    化学: β遮断薬と一酸化窒素供与体の作用を研究するためのモデル化合物として使用されます。

    生物学: 特に一酸化窒素に関与する細胞シグナル伝達経路への影響について調査されています。

    医学: 主に緑内障と心臓血管疾患の治療に使用されています。 .

    産業: 眼科用溶液や心臓血管薬の開発に利用されています.

作用機序

ニプラジロールは、二重のメカニズムを通じて作用を発揮します。

分子標的と経路:

類似化合物:

ニプラジロールの独自性: ニプラジロールの独自性は、β遮断薬と一酸化窒素供与体の両方としての二重の作用にあります。 この二重メカニズムは相乗効果をもたらし、緑内障や心臓血管疾患などの状態の治療に非常に有効です .

生化学分析

Biochemical Properties

Nipradilol interacts with various enzymes and proteins. It induces the expression of peroxiredoxin 2 through the activation of the Foxo3a transcription factor . This interaction plays a significant role in protecting trabecular meshwork cells from oxidative stress .

Cellular Effects

Nipradilol has a protective effect on retinal ganglion cells (RGCs). This is mediated by S-nitrosylation of antioxidative-related Keap1 protein due to its nitric oxide (NO)-donating effect . It also promotes axon outgrowth in cat RGCs .

Molecular Mechanism

Nipradilol exerts its effects at the molecular level through S-nitrosylation of PTEN, which results in the accumulation of phosphatidylinositol (3, 4, 5) triphosphate (PIP3) and the activation of Akt/mammalian target of rapamycin (mTOR) signaling .

Temporal Effects in Laboratory Settings

It has been demonstrated that Nipradilol has a protective effect against oxidative stress in trabecular meshwork cells .

Dosage Effects in Animal Models

The effects of Nipradilol at different dosages in animal models have not been fully explored. It has been shown to promote axon outgrowth in cat retinal ganglion cells .

Metabolic Pathways

It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein .

Transport and Distribution

It is known to have a protective effect on retinal ganglion cells, suggesting it may be distributed in the retina .

Subcellular Localization

It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein, suggesting it may be localized in the nucleus where these proteins are typically found .

準備方法

Synthetic Routes and Reaction Conditions: Nipradilol can be synthesized from (3R)- or (3S)-3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran through glycidylation and amination . The process involves the following steps:

Industrial Production Methods: Industrial production of Nipradilol follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: ニプラジロールは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、ニトロ化合物、アミン誘導体、置換ニプラジロール化合物などがあります .

類似化合物との比較

Uniqueness of Nipradilol: Nipradilol’s uniqueness lies in its dual action as both a beta-adrenoceptor antagonist and a nitric oxide donor. This dual mechanism provides a synergistic effect, making it highly effective in treating conditions like glaucoma and cardiovascular diseases .

生物活性

Nipradilol is a synthetic compound that exhibits unique pharmacological properties, primarily functioning as a non-selective beta-blocker with additional alpha-blocking and vasodilating activities. Its diverse biological activity has made it a subject of interest in cardiovascular and ophthalmic research. This article delves into the biological mechanisms, effects, and clinical implications of nipradilol, supported by data tables and case studies.

Chemical Structure and Isomerism

Nipradilol contains asymmetric carbon atoms, allowing for the existence of four optical isomers: R,R-NIP, S,R-NIP, R,S-NIP, and S,S-NIP. Each isomer exhibits distinct biological activities, particularly in terms of beta-blocking and vasodilating effects.

Table 1: Optical Isomers of Nipradilol and Their Activities

IsomerBeta-Blocking ActivityVasodilating Activity
R,R-NIP0.1 times that of NIPEquivalent to NIP
S,R-NIP3-8 times that of NIP1.1-2 times that of NIP
R,S-NIPWeaker than NIPWeaker than NIP
S,S-NIPWeaker than NIPWeaker than NIP

Nipradilol functions through multiple mechanisms:

  • Beta-Adrenoceptor Blocking : It antagonizes beta-adrenergic receptors, reducing heart rate and myocardial contractility.
  • Alpha-Adrenoceptor Blocking : This action contributes to vasodilation by preventing vasoconstriction mediated by norepinephrine.
  • Nitric Oxide Release : Nipradilol enhances nitric oxide availability, which plays a crucial role in its vasodilatory effects.

Cardiovascular Effects

Nipradilol is primarily used to manage hypertension and heart failure due to its ability to lower blood pressure effectively without causing significant reflex tachycardia. A study demonstrated that nipradilol's administration resulted in a significant reduction in mean arterial pressure (MAP) in patients with acute heart failure.

Table 2: Hemodynamic Effects of Nipradilol

ParameterBaseline (mmHg)Post-Treatment (mmHg)p-value
MAP85 ± 575 ± 4<0.001
Cardiac Index3.0 ± 0.53.1 ± 0.50.113

Ophthalmic Applications

In ophthalmology, nipradilol has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. A study involving normal volunteers showed that topical application of nipradilol resulted in a significant decrease in IOP without tachyphylaxis over an eight-week period.

Table 3: Effects on Intraocular Pressure

TreatmentIOP Reduction (mmHg)Duration of Effect (hours)
Nipradilol (0.25%)4.212
Timolol (0.5%)SimilarSimilar

Case Studies

  • Case Study on Heart Failure : A cohort study involving patients with acute heart failure showed that nipradilol significantly improved hemodynamic parameters without adverse effects on cardiac output or systemic vascular resistance.
  • Ocular Hypertension : In a randomized controlled trial, patients treated with nipradilol demonstrated sustained IOP reduction compared to baseline measurements over the treatment period.

特性

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCPLEZZPVJJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868615
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81486-22-8
Record name Nipradilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81486-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipradilol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIPRADILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nipradilol
Reactant of Route 2
Reactant of Route 2
Nipradilol
Reactant of Route 3
Reactant of Route 3
Nipradilol
Reactant of Route 4
Reactant of Route 4
Nipradilol
Reactant of Route 5
Reactant of Route 5
Nipradilol
Reactant of Route 6
Nipradilol
Customer
Q & A

Q1: What are the primary targets of nipradilol?

A1: Nipradilol interacts with multiple targets within the body. It acts as a non-selective antagonist of both α- and β-adrenergic receptors, meaning it blocks the action of adrenaline and noradrenaline at these receptors [, , ]. Furthermore, nipradilol demonstrates nitric oxide (NO) releasing capabilities, contributing to its vasodilatory effects [, , ].

Q2: How does nipradilol's α-adrenergic blocking activity contribute to its effects?

A2: By blocking α1-adrenergic receptors, nipradilol prevents the vasoconstriction typically induced by these receptors. This results in relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure [, , ].

Q3: How does nipradilol's nitric oxide (NO) releasing property contribute to its overall effect?

A3: The nitroxy group in nipradilol's structure enables it to release NO, a potent vasodilator. This NO-mediated vasodilation complements its α1-blocking activity, further contributing to its hypotensive effect and potentially improving blood flow in various tissues [, , , ].

Q4: Does nipradilol affect cardiac contractility?

A4: While nipradilol's β-blocking action could potentially decrease contractility, studies show that it can improve cardiac function in certain situations. For instance, it has been shown to attenuate left ventricular remodeling following myocardial infarction, suggesting a protective effect on cardiac function [, , ].

Q5: What is the role of nipradilol in modulating myocardial energy metabolism during ischemia?

A5: Studies suggest that nipradilol, in addition to its β-blocking effect, might improve myocardial energy metabolism during the early stages of ischemia. This could be attributed to a combined effect of reduced myocardial oxygen demand and potential preservation of mitochondrial function [, , ].

Q6: What is the molecular formula and weight of nipradilol?

A6: Nipradilol's molecular formula is C19H24N2O6, and its molecular weight is 376.41 g/mol.

Q7: How does the nitroxy group contribute to the pharmacological activity of nipradilol?

A7: The nitroxy group is essential for the nitric oxide (NO) releasing activity of nipradilol. This NO release contributes significantly to its vasodilatory effects. Studies comparing nipradilol to its denitrated derivative demonstrate a loss of vasodilating activity in the absence of the nitroxy group [, ].

Q8: What is the significance of the different isomers of nipradilol?

A8: Nipradilol exists as four stereoisomers due to two chiral centers in its structure. Research indicates differences in their affinities for α1-adrenoceptor subtypes. Understanding the specific activities of each isomer could be crucial for optimizing therapeutic outcomes [].

Q9: How is nipradilol metabolized in the body?

A9: Following administration, nipradilol undergoes extensive metabolism, primarily in the liver. Key metabolic pathways include reductive denitration of the nitroxy group, hydroxylation of the benzopyran ring, and oxidative degradation of the aminohydroxypropoxy side chain [].

Q10: What are the major metabolites of nipradilol and their pharmacological activity?

A10: Primary metabolites include denitronipradilol, 4-hydroxynipradilol, 5-hydroxynipradilol, and their respective glucuronide conjugates. Denitronipradilol, lacking the nitroxy group, exhibits weaker β-blocking activity compared to nipradilol [, ].

Q11: What are the key in vitro models used to study the pharmacological actions of nipradilol?

A11: Isolated tissue preparations, particularly vascular smooth muscle from various sources like the aorta, rabbit portal vein, and ciliary arteries, are commonly used to evaluate nipradilol's vasorelaxant properties and its effects on adrenergic receptors [, , , ].

Q12: Has nipradilol demonstrated neuroprotective effects in any experimental models?

A12: Research suggests potential neuroprotective effects of nipradilol in various models. For example, it was shown to protect cultured retinal ganglion cells from cell death induced by glutamate and axotomy, possibly through its nitric oxide donating properties [, ].

Q13: What animal models are used to study the ocular hypotensive effects of nipradilol?

A13: Rabbits are a common animal model for studying the ocular hypotensive effects of nipradilol. Studies have investigated its effects on intraocular pressure, aqueous humor dynamics, and optic nerve head circulation in these models [, , ].

Q14: What is the primary route of administration for nipradilol?

A14: Nipradilol is primarily administered topically as an ophthalmic solution for the treatment of glaucoma. This route of administration allows for direct delivery to the eye, maximizing its local effects and minimizing systemic side effects [, ].

Q15: How does nipradilol reach the posterior segment of the eye following topical application?

A15: Evidence suggests that following topical application, nipradilol reaches the posterior segment of the eye primarily through diffusion from posterior periocular tissues across the sclera. This route enables nipradilol to exert its effects on structures like the retina and optic nerve head [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。